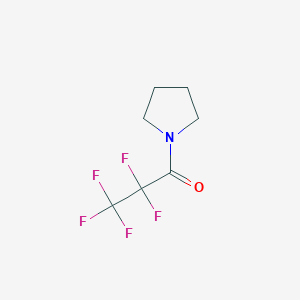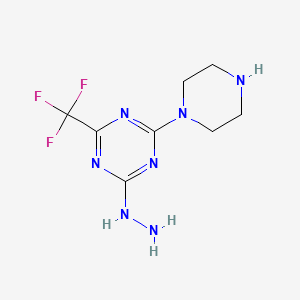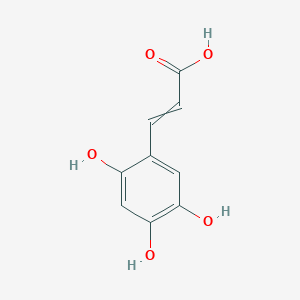
4-O-alpha-D-Glucopyranosyl-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-O-alpha-D-Glucopyranosyl-D-fructofuranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. The enzyme isomaltulose synthase converts the α-1,2 glycosidic linkage between glucose and fructose in sucrose into the α-1,6 glycosidic linkage in isomaltulose .
Industrial Production Methods
Industrial production of this compound involves the use of sucrose isomerase enzymes derived from microorganisms such as Erwinia rhapontici. The process typically includes fermentation, enzyme immobilization, and purification steps to obtain high-purity isomaltulose .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-alpha-D-Glucopyranosyl-D-fructofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions include acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-O-alpha-D-Glucopyranosyl-D-fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies and as a model compound in carbohydrate chemistry.
Mécanisme D'action
4-O-alpha-D-Glucopyranosyl-D-fructofuranose exerts its effects primarily through its slow digestion and absorption in the small intestine. This leads to a gradual release of glucose into the bloodstream, avoiding high peaks and sudden drops in blood glucose levels . It also acts as a selective bacterial growth modulator in the colon, promoting the growth of beneficial bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose (2-O-alpha-D-glucopyranosyl-D-fructose): Common table sugar with a rapid digestion rate.
Trehalulose (1-O-alpha-D-glucopyranosyl-D-fructose): An isomer with similar properties but different glycosidic linkage.
Turanose (3-O-alpha-D-glucopyranosyl-D-fructose): Another isomer with a different glycosidic linkage.
Leucrose (5-O-alpha-D-glucopyranosyl-D-fructose): An isomer with a unique glycosidic linkage.
Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): The compound .
Uniqueness
4-O-alpha-D-Glucopyranosyl-D-fructofuranose is unique due to its α-1,6 glycosidic linkage, which results in slower digestion and absorption, making it a suitable sugar alternative for individuals with metabolic disorders .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1 |
Clé InChI |
JCQLYHFGKNRPGE-VXWJIGGKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
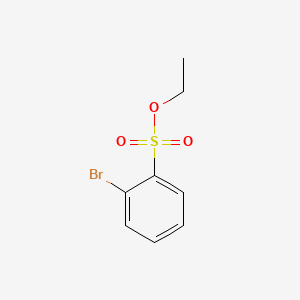
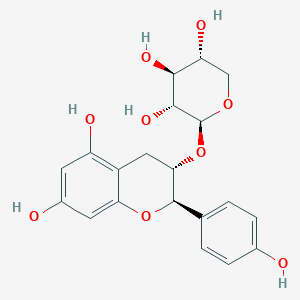
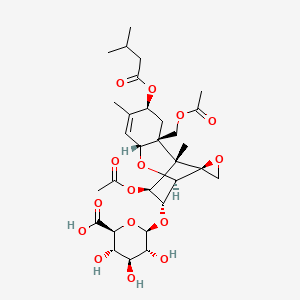




![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
